molecular formula C18H15NO5S B2562050 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034260-65-4

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2562050
CAS No.: 2034260-65-4
M. Wt: 357.38
InChI Key: LOFVDSJUSQMXCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product .


Molecular Structure Analysis

This would involve techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry to determine the compound’s structure.


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical and Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Characterization

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, as part of a broader category of compounds, is explored for its synthesis and reactivity. Research demonstrates various methods for synthesizing compounds with similar structures, indicating a potential pathway for the production of this compound. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide through coupling naphthalen-1-amine with furan-2-carbonyl chloride showcases the type of synthetic work that could be relevant for creating compounds with similar functionalities (Aleksandrov & El’chaninov, 2017).

Biological Activities

Compounds structurally related to this compound are investigated for their biological activities, including antibacterial, antiurease, and antioxidant activities. The synthesis of 1,2,4-triazole derivatives and their evaluation for these activities suggest potential biomedical applications for compounds within this chemical class. Specifically, these compounds demonstrated significant antiurease and antioxidant activities, which may indicate a potential for therapeutic applications (Sokmen et al., 2014).

Enzymatic Inhibition and Anti-microbial Evaluation

Further research delves into the enzymatic inhibition properties of furan-amidine analogues, including NQO2 inhibitors, showing a broad range of activities that could be leveraged for cancer chemotherapy and malaria treatment. This highlights the diverse biological roles that compounds similar to this compound could play, especially in the realm of therapeutic interventions (Alnabulsi et al., 2018).

Material Science Applications

The compound's potential application extends beyond biological activities to material science, particularly in the synthesis of biobased polyesters. The enzymatic polymerization of biobased rigid diols, similar in structure to the furan component of this compound, indicates its utility in creating environmentally friendly materials with desirable physical properties (Jiang et al., 2014).

Mechanism of Action

If the compound has biological activity, this would involve studying how the compound interacts with biological targets in the body .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it .

Future Directions

This would involve discussing potential future research directions, such as new synthetic routes to the compound, new reactions that it could undergo, or new applications for it in areas such as medicine or materials science .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c20-17(12-3-4-14-15(8-12)24-11-23-14)19-10-18(21,13-5-7-25-9-13)16-2-1-6-22-16/h1-9,21H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFVDSJUSQMXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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